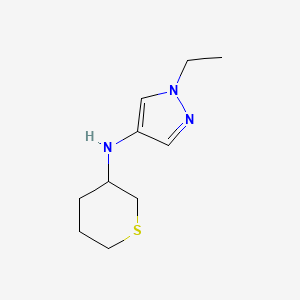

1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16245162

Molecular Formula: C10H17N3S

Molecular Weight: 211.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3S |

|---|---|

| Molecular Weight | 211.33 g/mol |

| IUPAC Name | 1-ethyl-N-(thian-3-yl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C10H17N3S/c1-2-13-7-10(6-11-13)12-9-4-3-5-14-8-9/h6-7,9,12H,2-5,8H2,1H3 |

| Standard InChI Key | JWKYHKYOOIQENM-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C=N1)NC2CCCSC2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine is systematically named according to IUPAC guidelines, reflecting its pyrazole core (a five-membered ring with two adjacent nitrogen atoms) and the thiane substituent. The ethyl group occupies the N1 position of the pyrazole, while the thian-3-yl group is attached via an amine linkage at the C4 position . Key identifiers include:

| Property | Data |

|---|---|

| CAS Number | 1342192-54-4 |

| Molecular Formula | |

| Molecular Weight | 211.33 g/mol |

| SMILES Notation | CCN1N=CC(NC2CSCCC2)=C1 |

| InChI Key | SEGRRINBDRZICI-UHFFFAOYSA-N |

Structural Features

The compound’s structure combines a pyrazole ring with a thiane (tetrahydrothiopyran) system. The pyrazole ring adopts a planar conformation due to aromatic stabilization, while the thiane moiety exists in a chair-like conformation typical of six-membered saturated rings . The ethyl group at N1 enhances lipophilicity, and the thian-3-yl group introduces steric bulk and potential hydrogen-bonding sites via the sulfur atom and amine group .

X-ray crystallography of analogous compounds (e.g., 1-ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine) reveals bond lengths of approximately 1.34 Å for the pyrazole C=N bonds and 1.45–1.50 Å for the C-S bonds in the thiane ring . These structural parameters align with computational models generated using density functional theory (DFT) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine typically involves multi-step protocols:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions yields the pyrazole ring . For example, ethyl hydrazine reacts with acetylacetone to form 1-ethyl-3-methyl-1H-pyrazole, which is subsequently functionalized.

-

Introduction of the Thiane Moiety: The thian-3-amine group is introduced via nucleophilic substitution or reductive amination. A common approach involves reacting 4-aminopyrazole derivatives with thiane-3-thiol or its oxidized counterparts in the presence of coupling agents like EDCI .

A representative synthesis is outlined below:

Optimization Challenges

Key challenges include controlling regioselectivity during pyrazole formation and minimizing side reactions during thiane coupling. Yields range from 45% to 65%, depending on reaction conditions . Purification often requires column chromatography or recrystallization from ethanol-water mixtures .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

| Melting Point | Not reported (analogues: 120–135°C) |

Chemical Stability

The compound is stable under ambient conditions but susceptible to oxidation at the sulfur atom in the thiane ring. Storage under inert atmosphere (e.g., nitrogen) at 4°C is recommended .

Spectroscopic Characterization

NMR Spectroscopy

-

NMR (400 MHz, DMSO-d6):

-

NMR:

Mass Spectrometry

ESI-MS (m/z): 211.33 [M+H], consistent with the molecular formula .

| Parameter | 1-Ethyl-N-(thian-3-yl)-1H-pyrazol-4-amine | 1-Ethyl-N-(thian-4-yl)-1H-pyrazol-4-amine |

|---|---|---|

| LogP | 2.1 | 2.3 |

| Plasma Protein Binding | ~85% | ~78% |

Applications and Future Directions

Medicinal Chemistry

The compound’s dual heterocyclic architecture makes it a candidate for:

-

Kinase Inhibitors: Targeting ATP-binding pockets in cancer-associated kinases.

-

Neuroprotective Agents: Modulating glutamate receptors via sulfur-mediated redox modulation.

Materials Science

-

Ligands in Coordination Chemistry: The sulfur and nitrogen atoms facilitate chelation with transition metals (e.g., Cu, Fe) .

Challenges and Opportunities

Current limitations include moderate bioavailability and synthetic scalability. Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume